molecular formula C7H14O3 B12740118 2-Acetoxy-1-ethoxypropane, (R)- CAS No. 609847-75-8

2-Acetoxy-1-ethoxypropane, (R)-

Cat. No.: B12740118
CAS No.: 609847-75-8
M. Wt: 146.18 g/mol
InChI Key: LIPRQQHINVWJCH-ZCFIWIBFSA-N
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Description

2-Acetoxy-1-ethoxypropane, ®- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by its systematic name, 2-Propanol, 1-ethoxy-, acetate, (2R)- .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-1-ethoxypropane, ®- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-1-ethoxypropane, ®- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-1-ethoxypropane, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxy-1-ethoxypropane, ®- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxy-1-ethoxypropane, ®- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The ethoxy group can also interact with enzymes and other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Acetoxy-1-ethoxypropane, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.

    1-Ethoxy-2-propyl acetate: A structural isomer with different reactivity and applications.

    2-Propanol, 1-ethoxy-, acetate: Another isomer with distinct chemical behavior.

Uniqueness

2-Acetoxy-1-ethoxypropane, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other isomers. This chiral specificity can be crucial in applications such as drug development, where the ®- form may exhibit distinct pharmacological properties .

Properties

CAS No.

609847-75-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[(2R)-1-ethoxypropan-2-yl] acetate

InChI

InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

LIPRQQHINVWJCH-ZCFIWIBFSA-N

Isomeric SMILES

CCOC[C@@H](C)OC(=O)C

Canonical SMILES

CCOCC(C)OC(=O)C

Origin of Product

United States

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